molecular formula C21H23N5O4S B12177920 methyl 2-({[1-(1H-indazol-3-yl)-5-oxopyrrolidin-3-yl]carbonyl}amino)-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate

methyl 2-({[1-(1H-indazol-3-yl)-5-oxopyrrolidin-3-yl]carbonyl}amino)-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate

Cat. No.: B12177920
M. Wt: 441.5 g/mol
InChI Key: NAIJMVLRYDHVJL-UHFFFAOYSA-N
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Description

Methyl 2-({[1-(1H-indazol-3-yl)-5-oxopyrrolidin-3-yl]carbonyl}amino)-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an indazole ring, a pyrrolidinone moiety, and a thiazole ring, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-({[1-(1H-indazol-3-yl)-5-oxopyrrolidin-3-yl]carbonyl}amino)-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indazole Ring: Starting from commercially available precursors, the indazole ring is synthesized through cyclization reactions.

    Synthesis of the Pyrrolidinone Moiety: The pyrrolidinone ring is formed via a condensation reaction involving appropriate amines and carbonyl compounds.

    Construction of the Thiazole Ring: The thiazole ring is synthesized through a Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Coupling Reactions: The final compound is obtained by coupling the indazole, pyrrolidinone, and thiazole intermediates under specific reaction conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-({[1-(1H-indazol-3-yl)-5-oxopyrrolidin-3-yl]carbonyl}amino)-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles like amines, thiols, and electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 2-({[1-(1H-indazol-3-yl)-5-oxopyrrolidin-3-yl]carbonyl}amino)-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, such as enzyme inhibition, receptor modulation, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of methyl 2-({[1-(1H-indazol-3-yl)-5-oxopyrrolidin-3-yl]carbonyl}amino)-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity.

    Receptor Modulation: It may interact with cellular receptors, altering their signaling pathways and leading to various biological effects.

    Pathway Involvement: The compound may influence key biochemical pathways, such as those involved in cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Methyl 2-({[1-(1H-indazol-3-yl)-5-oxopyrrolidin-3-yl]carbonyl}amino)-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate can be compared with other similar compounds, such as:

    Methyl 2-({[1-(1H-indazol-3-yl)-5-oxopyrrolidin-3-yl]carbonyl}amino)-5-(2-methylpropyl)-1,3-thiazole-4-carboxamide: Similar structure but with an amide group instead of an ester group.

    Ethyl 2-({[1-(1H-indazol-3-yl)-5-oxopyrrolidin-3-yl]carbonyl}amino)-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester group.

    Methyl 2-({[1-(1H-indazol-3-yl)-5-oxopyrrolidin-3-yl]carbonyl}amino)-5-(2-methylpropyl)-1,3-thiazole-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ester group.

Properties

Molecular Formula

C21H23N5O4S

Molecular Weight

441.5 g/mol

IUPAC Name

methyl 2-[[1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carbonyl]amino]-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C21H23N5O4S/c1-11(2)8-15-17(20(29)30-3)22-21(31-15)23-19(28)12-9-16(27)26(10-12)18-13-6-4-5-7-14(13)24-25-18/h4-7,11-12H,8-10H2,1-3H3,(H,24,25)(H,22,23,28)

InChI Key

NAIJMVLRYDHVJL-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=C(N=C(S1)NC(=O)C2CC(=O)N(C2)C3=NNC4=CC=CC=C43)C(=O)OC

Origin of Product

United States

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